2-(Methylsulfonyl)-1,2,5-thiadiazolidine 1,1-dioxide
CAS No.: 67104-99-8
Cat. No.: VC13566879
Molecular Formula: C3H8N2O4S2
Molecular Weight: 200.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 67104-99-8 |
---|---|
Molecular Formula | C3H8N2O4S2 |
Molecular Weight | 200.2 g/mol |
IUPAC Name | 2-methylsulfonyl-1,2,5-thiadiazolidine 1,1-dioxide |
Standard InChI | InChI=1S/C3H8N2O4S2/c1-10(6,7)5-3-2-4-11(5,8)9/h4H,2-3H2,1H3 |
Standard InChI Key | YCDNCHCPYAPGAP-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)N1CCNS1(=O)=O |
Canonical SMILES | CS(=O)(=O)N1CCNS1(=O)=O |
Introduction
Chemical Structure and Electronic Properties
Molecular Architecture
The core structure of 2-(Methylsulfonyl)-1,2,5-thiadiazolidine 1,1-dioxide consists of a thiadiazolidine ring oxidized at the sulfur atom, forming a sulfonyl group () and a methylsulfonyl substituent (-). The planar five-membered ring exhibits partial aromaticity due to delocalized π-electrons across the nitrogen and sulfur atoms . Key bond lengths derived from crystallographic studies of analogous compounds include:
Bond Type | Average Length (Å) | Source Compound |
---|---|---|
S=O | 1.429–1.448 | 1,10-tdapO₂ |
S-N | 1.646–1.703 | PPN⁺[1,10-tdapO₂]⁻ |
C=N | 1.273–1.343 | [CuIICl(1,10-tdapO₂)] |
These parameters highlight the electron-withdrawing nature of the sulfonyl group, which stabilizes radical anions and enhances electrochemical reactivity .
Spectroscopic Characterization
Synthesis and Mechanistic Pathways
Synthetic Routes
The compound is typically synthesized via sulfonylation of thiadiazolidine precursors. A common method involves reacting 1,2,5-thiadiazolidine with methylsulfonyl chloride () in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic attack at the sulfur atom, followed by oxidation to form the dioxide moiety:
Purification and Characterization
Purification is achieved via recrystallization from polar aprotic solvents (e.g., dimethylformamide). Purity is confirmed by high-resolution mass spectrometry (HRMS) and elemental analysis, with typical yields ranging from 60–75% .
Physicochemical Properties
The compound’s low solubility in water () necessitates the use of organic solvents for most applications.
Electrochemical Behavior and Radical Anion Formation
Electrochemical reduction of 2-(Methylsulfonyl)-1,2,5-thiadiazolidine 1,1-dioxide generates a persistent radical anion, as evidenced by cyclic voltammetry (CV) studies. Key redox parameters include:
The radical anion exhibits delocalized spin density across the aromatic system, enhancing stability and enabling applications in molecular magnetism .
Hazard | Precautionary Measures |
---|---|
Skin irritation | Use nitrile gloves, lab coat |
Respiratory toxicity | Employ fume hood |
Environmental impact | Avoid aqueous disposal |
Material Safety Data Sheets (MSDS) recommend storage at 2–8°C under nitrogen .
Future Research Directions
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Biological Screening: Evaluate antimicrobial, antiviral, and anticancer activity.
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Coordination Chemistry: Synthesize and characterize metal complexes for magnetic studies.
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Computational Modeling: Density functional theory (DFT) studies to predict reactivity and electronic structure.
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